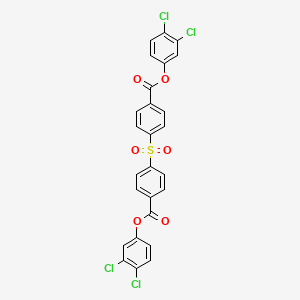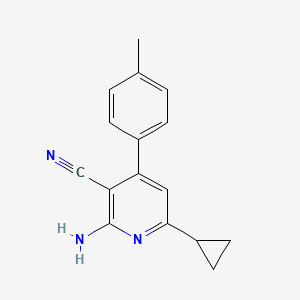
2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group substituted with an ethyl group. Benzoxazines are known for their thermal stability and are widely used in various applications, including polymer science and materials engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenylamine and salicylaldehyde.
Condensation Reaction: The 4-ethylphenylamine reacts with salicylaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the benzoxazine ring. This step often requires heating and the presence of a base to facilitate the ring closure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazine derivatives.
Substitution: Functionalized benzoxazine compounds with various substituents on the phenyl ring.
Scientific Research Applications
2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 2-(4-chlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 2-(4-bromophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
Uniqueness
2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as biological activity.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C16H15NO2/c1-2-11-7-9-12(10-8-11)16-17-15(18)13-5-3-4-6-14(13)19-16/h3-10,16H,2H2,1H3,(H,17,18) |
InChI Key |
FNBYVTLFGYBTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2 |
solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11096619.png)

![1-Methyl-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11096632.png)
![ethyl 4-[(6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate](/img/structure/B11096643.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11096649.png)
![N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11096654.png)
![N-{2-[cyclohexyl(methyl)amino]-5-(trifluoromethyl)phenyl}-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11096655.png)
![ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11096662.png)

![(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11096671.png)
![Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11096672.png)

![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11096686.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11096706.png)
